molecular formula C24H16N4O3S2 B11688396 N-[(5Z)-5-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide

N-[(5Z)-5-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide

Cat. No.: B11688396
M. Wt: 472.5 g/mol
InChI Key: NLUQMCXWEPTESY-VXPUYCOJSA-N
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Description

N-[(5Z)-5-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide is a complex organic compound with a unique structure that combines elements of indole, thiazolidine, and pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5Z)-5-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide typically involves multiple steps. One common method starts with the preparation of the indole derivative, followed by the formation of the thiazolidine ring. The final step involves the coupling of the thiazolidine derivative with the pyridine carboxamide.

    Indole Derivative Preparation: The indole derivative can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Thiazolidine Ring Formation: The thiazolidine ring is formed by reacting a thiourea derivative with a haloketone under basic conditions.

    Coupling Reaction: The final coupling reaction involves the reaction of the thiazolidine derivative with pyridine-4-carboxylic acid chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[(5Z)-5-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and thiazolidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with various biomolecules.

Medicine

Industry

In industry, this compound can be used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(5Z)-5-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular targets and pathways involved depend on the specific application, but common targets include kinases and other signaling proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5Z)-5-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide is unique due to its combination of indole, thiazolidine, and pyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C24H16N4O3S2

Molecular Weight

472.5 g/mol

IUPAC Name

N-[(5Z)-5-(1-benzyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide

InChI

InChI=1S/C24H16N4O3S2/c29-21(16-10-12-25-13-11-16)26-28-23(31)20(33-24(28)32)19-17-8-4-5-9-18(17)27(22(19)30)14-15-6-2-1-3-7-15/h1-13H,14H2,(H,26,29)/b20-19-

InChI Key

NLUQMCXWEPTESY-VXPUYCOJSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)NC(=O)C5=CC=NC=C5)/C2=O

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)NC(=O)C5=CC=NC=C5)C2=O

Origin of Product

United States

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